molecular formula C16H16N4O B14123239 (R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone

(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone

Cat. No.: B14123239
M. Wt: 280.32 g/mol
InChI Key: QONJZZGRIMLKHD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone is a complex organic compound with the molecular formula C16H16N4O. This compound is characterized by its unique structure, which includes a pyrrolopyridine core and an aminoethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethylamine, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The exact mechanism of action of ®-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]-(4-aminopyrrolo[2,3-b]pyridin-1-yl)methanone

InChI

InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-9-7-13-14(18)6-8-19-15(13)20/h2-10H,17H2,1H3,(H2,18,19)/t10-/m1/s1

InChI Key

QONJZZGRIMLKHD-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)N2C=CC3=C(C=CN=C32)N)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N2C=CC3=C(C=CN=C32)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.